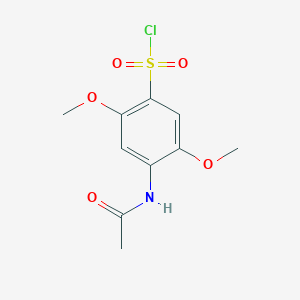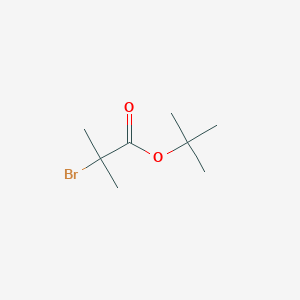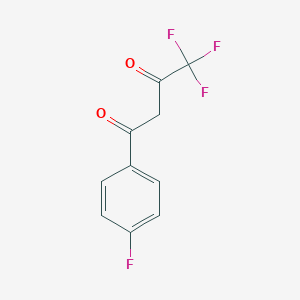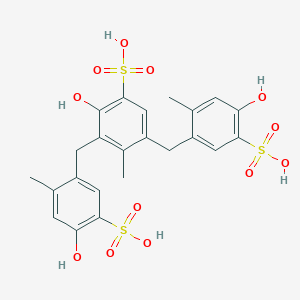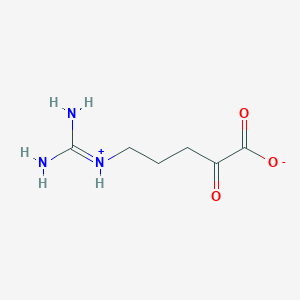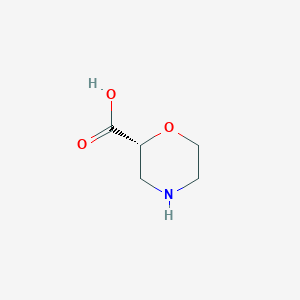
(Z)-2-Chloro-3-(dichloromethyl)-4-oxobutenoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-2-Chloro-3-(dichloromethyl)-4-oxobutenoic acid, also known as Chloropicrin, is a colorless to yellow liquid with a strong odor. It is primarily used as a fumigant to control pests in soil, stored products, and structures. Chloropicrin is also used as a chemical intermediate in the production of pharmaceuticals, dyes, and other chemicals.
Mécanisme D'action
(Z)-2-Chloro-3-(dichloromethyl)-4-oxobutenoic acid acts by disrupting the cellular metabolism of pests. It inhibits the activity of enzymes involved in energy production, protein synthesis, and DNA replication. (Z)-2-Chloro-3-(dichloromethyl)-4-oxobutenoic acid also damages cellular membranes, leading to cell death. The mechanism of action of (Z)-2-Chloro-3-(dichloromethyl)-4-oxobutenoic acid is not fully understood, but it is believed to involve the formation of free radicals that cause oxidative damage to cellular components.
Effets Biochimiques Et Physiologiques
(Z)-2-Chloro-3-(dichloromethyl)-4-oxobutenoic acid is toxic to a wide range of organisms, including humans. Exposure to (Z)-2-Chloro-3-(dichloromethyl)-4-oxobutenoic acid can cause irritation of the eyes, skin, and respiratory system. It can also cause nausea, vomiting, headache, and dizziness. Chronic exposure to (Z)-2-Chloro-3-(dichloromethyl)-4-oxobutenoic acid can lead to liver and kidney damage, as well as neurological effects such as memory loss and tremors.
Avantages Et Limitations Des Expériences En Laboratoire
(Z)-2-Chloro-3-(dichloromethyl)-4-oxobutenoic acid is a highly effective fumigant that can penetrate deep into soil and other materials. It has a short half-life and breaks down quickly in the environment, reducing the risk of contamination. However, (Z)-2-Chloro-3-(dichloromethyl)-4-oxobutenoic acid is highly toxic and requires careful handling and disposal. It can also be expensive and may not be suitable for all types of pests.
Orientations Futures
There are several future directions for research on (Z)-2-Chloro-3-(dichloromethyl)-4-oxobutenoic acid. One area of interest is the development of alternative fumigants that are less toxic and more environmentally friendly. Another area of research is the use of (Z)-2-Chloro-3-(dichloromethyl)-4-oxobutenoic acid in combination with other pesticides to enhance efficacy and reduce the risk of resistance. Finally, there is a need for further studies on the long-term effects of (Z)-2-Chloro-3-(dichloromethyl)-4-oxobutenoic acid exposure on human health and the environment.
Conclusion
(Z)-2-Chloro-3-(dichloromethyl)-4-oxobutenoic acid is a highly effective fumigant that is widely used in agriculture and other industries. It has a complex mechanism of action and can cause a range of toxic effects on humans and other organisms. While (Z)-2-Chloro-3-(dichloromethyl)-4-oxobutenoic acid has many advantages for lab experiments, it also has limitations and requires careful handling and disposal. Future research should focus on developing safer and more effective alternatives to (Z)-2-Chloro-3-(dichloromethyl)-4-oxobutenoic acid and improving our understanding of its long-term effects.
Méthodes De Synthèse
(Z)-2-Chloro-3-(dichloromethyl)-4-oxobutenoic acid can be synthesized by the reaction of chloroform with nitric acid and sulfuric acid. The reaction produces (Z)-2-Chloro-3-(dichloromethyl)-4-oxobutenoic acid along with other by-products such as nitrogen oxides and hydrogen chloride gas. The purity of (Z)-2-Chloro-3-(dichloromethyl)-4-oxobutenoic acid can be increased by distillation and recrystallization.
Applications De Recherche Scientifique
(Z)-2-Chloro-3-(dichloromethyl)-4-oxobutenoic acid has been extensively studied for its pesticidal properties. It is used in agriculture to control soil-borne pests such as nematodes, fungi, and bacteria. (Z)-2-Chloro-3-(dichloromethyl)-4-oxobutenoic acid is also used to fumigate stored products such as grains, nuts, and seeds to prevent infestation by insects and mites. In addition, (Z)-2-Chloro-3-(dichloromethyl)-4-oxobutenoic acid is used to disinfect soil and water in aquaculture systems.
Propriétés
Numéro CAS |
117823-31-1 |
|---|---|
Nom du produit |
(Z)-2-Chloro-3-(dichloromethyl)-4-oxobutenoic acid |
Formule moléculaire |
C5H3Cl3O3 |
Poids moléculaire |
217.43 g/mol |
Nom IUPAC |
(Z)-2,4,4-trichloro-3-formylbut-2-enoic acid |
InChI |
InChI=1S/C5H3Cl3O3/c6-3(5(10)11)2(1-9)4(7)8/h1,4H,(H,10,11)/b3-2- |
Clé InChI |
BYYQBAWEAGLGPF-IHWYPQMZSA-N |
SMILES isomérique |
C(=O)/C(=C(\C(=O)O)/Cl)/C(Cl)Cl |
SMILES |
C(=O)C(=C(C(=O)O)Cl)C(Cl)Cl |
SMILES canonique |
C(=O)C(=C(C(=O)O)Cl)C(Cl)Cl |
Synonymes |
MX; (Z)-2-Chloro-3-(dichloromethyl)-4-oxo-2-butenoic Acid; (2Z)-2,4,4-Trichloro-3-formyl-2-butenoic Acid; (Z)-2,4,4-Trichloro-3-formyl-2-butenoic Acid; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



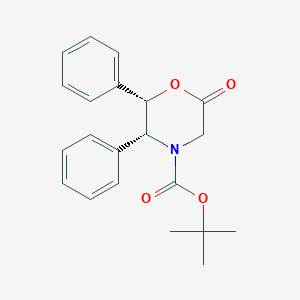
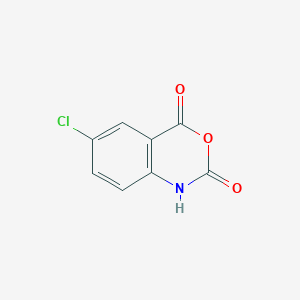
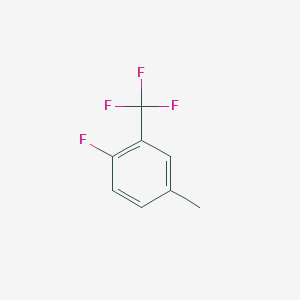
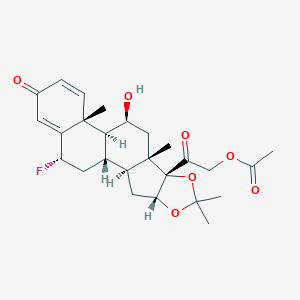
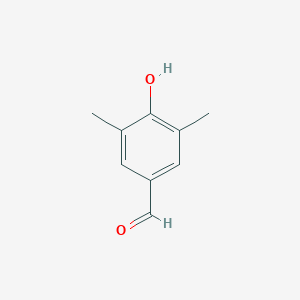
![Propanoic acid, 2-[bis(2,2,2-trifluoroethoxy)phosphinyl]-, methyl ester](/img/structure/B108912.png)
